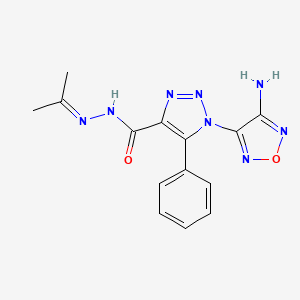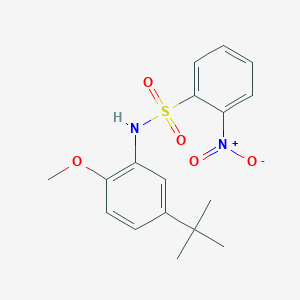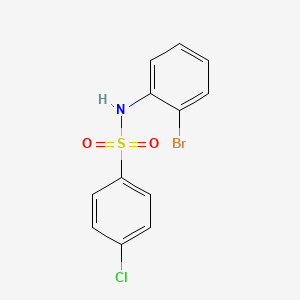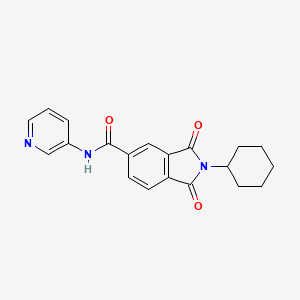![molecular formula C13H12N4O3 B5785115 1-[4-amino-6-methyl-2-(4-nitrophenyl)-5-pyrimidinyl]ethanone](/img/structure/B5785115.png)
1-[4-amino-6-methyl-2-(4-nitrophenyl)-5-pyrimidinyl]ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[4-amino-6-methyl-2-(4-nitrophenyl)-5-pyrimidinyl]ethanone, also known as AMPE, is a chemical compound that has been the subject of scientific research due to its potential therapeutic properties. AMPE belongs to the family of pyrimidine derivatives, which are known for their diverse biological activities.
Wirkmechanismus
The mechanism of action of 1-[4-amino-6-methyl-2-(4-nitrophenyl)-5-pyrimidinyl]ethanone is not fully understood. However, studies have shown that this compound inhibits the activity of several enzymes, including cyclooxygenase-2 (COX-2), matrix metalloproteinases (MMPs), and histone deacetylases (HDACs). Inhibition of these enzymes is thought to contribute to the anti-inflammatory, anti-cancer, and anti-viral activities of this compound.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. Studies have shown that this compound inhibits the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduces the expression of COX-2. Additionally, this compound has been shown to induce apoptosis in cancer cells and inhibit angiogenesis. This compound has also been shown to inhibit the replication of viruses such as HIV and HCV.
Vorteile Und Einschränkungen Für Laborexperimente
1-[4-amino-6-methyl-2-(4-nitrophenyl)-5-pyrimidinyl]ethanone has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it exhibits a wide range of biological activities. However, there are also some limitations to using this compound in lab experiments. One limitation is that the mechanism of action of this compound is not fully understood, which makes it difficult to design experiments to investigate its effects. Additionally, this compound has not been extensively studied in vivo, which limits its potential as a therapeutic agent.
Zukünftige Richtungen
There are several future directions for research on 1-[4-amino-6-methyl-2-(4-nitrophenyl)-5-pyrimidinyl]ethanone. One direction is to investigate the mechanism of action of this compound in more detail, which could provide insights into its potential therapeutic applications. Another direction is to study the effects of this compound in vivo, which could provide more information on its safety and efficacy. Additionally, there is potential for the development of new derivatives of this compound with improved biological activities. Overall, research on this compound has the potential to lead to the development of new therapeutic agents for the treatment of inflammation, cancer, and viral infections.
Synthesemethoden
1-[4-amino-6-methyl-2-(4-nitrophenyl)-5-pyrimidinyl]ethanone can be synthesized using a multi-step process that involves the reaction of 4-nitrobenzaldehyde with ethyl acetoacetate to form 4-nitrophenyl-3-buten-2-one. The resulting compound is then reacted with guanidine to form the pyrimidine ring, which is subsequently reduced to form this compound. The purity and yield of this compound can be improved by using chromatographic techniques.
Wissenschaftliche Forschungsanwendungen
1-[4-amino-6-methyl-2-(4-nitrophenyl)-5-pyrimidinyl]ethanone has been the subject of scientific research due to its potential therapeutic properties. Studies have shown that this compound exhibits anti-inflammatory, anti-cancer, and anti-viral activities. This compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Additionally, this compound has been shown to inhibit the replication of viruses such as HIV and HCV.
Eigenschaften
IUPAC Name |
1-[4-amino-6-methyl-2-(4-nitrophenyl)pyrimidin-5-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O3/c1-7-11(8(2)18)12(14)16-13(15-7)9-3-5-10(6-4-9)17(19)20/h3-6H,1-2H3,(H2,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGHHEUOJHKIVBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)C2=CC=C(C=C2)[N+](=O)[O-])N)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[4-(aminosulfonyl)phenyl]-4-methyl-1-piperazinecarbothioamide](/img/structure/B5785062.png)



![4-[2-({[(2-furylmethyl)amino]carbonothioyl}amino)ethyl]benzenesulfonamide](/img/structure/B5785092.png)
![N-[2-(difluoromethoxy)-5-methylphenyl]-N'-(4-methylbenzyl)thiourea](/img/structure/B5785095.png)

![N-{2-[(4-formyl-2-nitrophenyl)thio]phenyl}acetamide](/img/structure/B5785118.png)

![5-{[3-(4-aminophenyl)-3-oxopropanoyl]amino}isophthalic acid](/img/structure/B5785126.png)
![methyl [(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5785127.png)